3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine
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Overview
Description
Scientific Research Applications
Anti-Tubercular Activity
Background: Tuberculosis (TB) remains a global health challenge, necessitating the discovery of novel anti-TB agents. Pyrazinamide (PZA) is a front-line drug used in TB therapy.
Research Findings: In a recent study , novel derivatives of 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These compounds also demonstrated low cytotoxicity to human cells. Further development is warranted based on their molecular interactions in docking studies.
Sulfur-Containing Heterocyclic Compounds
Background: Sulfur-containing heterocyclic compounds play a crucial role in chemical research and have diverse applications.
Research Context: These compounds are found in natural products, medicines, and even flavor food products . While the specific application of 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine in this context requires further investigation, its sulfur-containing moiety may contribute to its potential utility.
Drug Discovery and Piperazine Incorporation
Background: Piperazine is a versatile building block in drug discovery due to its modifiability, water solubility, and capacity for hydrogen bonding.
Relevance: The presence of a piperazine group in 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine suggests potential pharmacological applications . Further exploration is needed to uncover specific drug targets and mechanisms.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as piperazine derivatives, have been found to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It’s known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Similar compounds have been found to influence various biological pathways, including those involved in neurotransmission .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to exhibit antibacterial activity .
properties
IUPAC Name |
(3-chlorophenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c22-18-8-4-7-17(15-18)21(27)26-13-11-25(12-14-26)20-10-9-19(23-24-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYDUBFGYKCGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.